2,3-Dimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

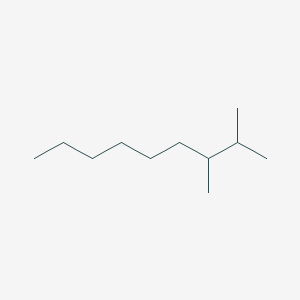

Structure

2D Structure

3D Structure

Properties

CAS No. |

2884-06-2 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,3-dimethylnonane |

InChI |

InChI=1S/C11H24/c1-5-6-7-8-9-11(4)10(2)3/h10-11H,5-9H2,1-4H3 |

InChI Key |

IGJRNTLDWLTHCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylnonane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2,3-dimethylnonane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a branched-chain alkane, a saturated hydrocarbon. Its fundamental structure consists of a nonane (B91170) backbone with two methyl group substituents at the second and third carbon positions.

The structural formula can be represented as CH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃. For unambiguous database referencing, the following identifiers are used:

The molecule's geometry adopts a staggered conformation to minimize steric hindrance between the adjacent methyl groups and the main hydrocarbon chain. This spatial arrangement is a key factor influencing its physical properties by affecting molecular surface area and van der Waals interactions.[6]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 156.31 g/mol | [2][3][4] |

| Boiling Point | 186 - 186.9 °C (at 760 mmHg) | [4][5][9] |

| Melting Point | -57.06 °C (estimate) | [4][9] |

| Density | 0.741 - 0.748 g/mL (at 20°C) | [4][5][6][7] |

| Refractive Index | 1.416 - 1.421 | [4][5][6][7] |

| Vapor Pressure | 0.889 mmHg (at 25°C) | [5] |

| Flash Point | 114.4 °C | [5] |

| Enthalpy of Combustion (ΔHcomb) | ~ -7,420 kJ/mol | [6] |

| LogP (Predicted) | 6.23 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent purification of this compound are outlined below. These protocols are based on established chemical principles for alkane synthesis and purification.

The primary industrial synthesis of this compound involves the alkylation of a nonane precursor with a suitable methylating agent. Friedel-Crafts alkylation is a commonly employed method.

Methodology: Friedel-Crafts Alkylation

-

Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.

-

Reagents:

-

Nonane (substrate)

-

Methylating agent (e.g., methyl chloride or methanol)

-

Catalyst: Aluminum chloride (AlCl₃) or a zeolite catalyst (e.g., H-ZSM-5).

-

-

Procedure: a. The nonane and the chosen catalyst (e.g., AlCl₃) are charged into the reaction flask. b. The mixture is heated to the target temperature, typically between 80-110°C.[6] c. The methylating agent is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. d. The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques like Gas Chromatography (GC). e. Upon completion, the reaction mixture is cooled to room temperature.

-

Work-up: a. The catalyst is quenched by the slow addition of ice-cold water or a dilute acid solution. b. The organic layer is separated from the aqueous layer using a separatory funnel. c. The organic phase is washed sequentially with water, a dilute sodium bicarbonate solution, and finally with brine. d. The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). e. The drying agent is removed by filtration to yield the crude product mixture.

Yields for this process are typically in the range of 60-70%, with purity levels dependent on the catalyst and reaction conditions.[6]

Post-synthesis, the crude product requires purification to remove unreacted starting materials, isomers, and other byproducts. Fractional distillation is the standard method.

Methodology: Fractional Distillation and Purity Analysis

-

Apparatus: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Procedure: a. The crude this compound is placed in the distillation flask along with boiling chips. b. The apparatus is heated gently. Due to its relatively high boiling point (186°C at 1 atm), distillation can be performed under reduced pressure to lower the required temperature and prevent thermal decomposition.[6] c. The vapor passes through the fractionating column, where components are separated based on their boiling points. d. The fraction that distills over at the boiling point corresponding to this compound is collected in the receiving flask.

-

Purity Confirmation: a. The purity of the collected fraction is assessed using Gas Chromatography-Mass Spectrometry (GC-MS). b. The GC separates the components of the sample, and the MS provides mass spectra for each component, allowing for definitive identification and quantification. c. Purity levels exceeding 95% are typically achievable with this method.[6]

Visualization of Experimental Workflow

The logical flow from synthesis to a purified final product can be visualized. The following diagram illustrates the key stages of the synthesis and purification protocol described above.

References

- 1. Nonane, 2,3-dimethyl- [webbook.nist.gov]

- 2. This compound | C11H24 | CID 520397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2884-06-2 [chemicalbook.com]

- 5. 2884-06-2 this compound this compound - CAS Database [chemnet.com]

- 6. This compound (2884-06-2) for sale [vulcanchem.com]

- 7. This compound [stenutz.eu]

- 8. Nonane, 2,3-dimethyl- [webbook.nist.gov]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethylnonane (CAS No. 2884-06-2), an acyclic saturated hydrocarbon. The information is curated for professionals in research and development who require precise data for modeling, formulation, and experimental design. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides a visual representation of a standard experimental workflow.

Core Physical and Chemical Properties

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its structure, characterized by methyl groups at the second and third positions of a nonane (B91170) backbone, influences its physical properties, such as its boiling point and density, by affecting intermolecular van der Waals forces and molecular packing efficiency.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been compiled from various chemical databases and literature sources. It is important to note that some variation exists between reported values, which can be attributed to different experimental conditions and measurement precision.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₁H₂₄ | - | [1][2] |

| Molecular Weight | 156.31 | g/mol | [3][4] |

| 156.3083 | g/mol | [2] | |

| Boiling Point | 186 | °C | |

| 186.9 (at 760 mmHg) | °C | [2][3] | |

| Melting Point | -57.06 (estimate) | °C | [3] |

| Density | 0.741 | g/cm³ | [2][3] |

| 0.748 (at 20°C) | g/mL | ||

| Refractive Index | 1.416 | - | [2][3] |

| 1.421 | - | ||

| Flash Point | 114.4 | °C | [2][3] |

| Vapor Pressure | 0.889 (at 25°C) | mmHg | [2][3] |

| Octanol/Water Partition Coeff. (LogP) | 6.23 (Predicted) | - | [3] |

| Viscosity | Data not available | mPa·s |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for measuring three key properties.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (Durham tube)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small amount (0.5-1 mL) of this compound is placed into the small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

Assembly: The test tube is attached to the thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

-

Heating: The thermometer and tube assembly is placed in the Thiele tube, which is filled with mineral oil to a level above the sidearm. The Thiele tube is then gently heated at the sidearm.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, forming a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Equilibrium: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube is the point at which the vapor pressure of the sample equals the atmospheric pressure.

-

Measurement: The temperature recorded at the exact moment the liquid enters the capillary tube is the boiling point of the sample. The barometric pressure should also be recorded.

Density Determination (Vibrating Tube Densitometer)

Modern density measurements for liquids are often performed using a vibrating tube densitometer, which offers high precision.

Apparatus:

-

Vibrating tube densitometer (e.g., Anton Paar SVM 3000)

-

Syringe for sample injection

-

Thermostatic control unit

-

Calibrated reference standards (e.g., dry air and pure water)

Procedure:

-

Calibration: The instrument is calibrated according to the manufacturer's instructions using at least two standards of known density (typically dry air and degassed, ultrapure water).

-

Temperature Control: The desired measurement temperature (e.g., 20°C) is set, and the instrument is allowed to equilibrate.

-

Sample Injection: The this compound sample is carefully injected into the measurement cell using a syringe, ensuring no air bubbles are introduced.

-

Measurement: The instrument measures the oscillation period of the U-shaped tube containing the sample. This period is directly related to the density of the liquid. The instrument's software calculates and displays the density.

-

Cleaning: After the measurement is complete, the cell is thoroughly cleaned with appropriate solvents (e.g., ethanol, acetone) and dried before the next measurement.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental property that is sensitive to the purity of the substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath/circulator

-

Light source (typically a sodium D-line source, 589 nm)

-

Dropper or pipette

-

Cleaning solvents (e.g., ethanol, isopropanol) and soft tissues

Procedure:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Temperature Control: The prisms of the refractometer are connected to a circulating water bath set to the desired temperature (e.g., 20°C). The instrument should be allowed to reach thermal equilibrium.

-

Sample Application: The prism assembly is opened, and a few drops of this compound are placed on the surface of the lower prism.

-

Measurement: The prisms are closed and locked. The light source is activated, and the user looks through the eyepiece, adjusting the handwheel until the light and dark fields are brought into view. The compensator knob is adjusted to eliminate any color fringe at the borderline, creating a sharp contrast. The main handwheel is then used to center the borderline exactly on the crosshairs of the reticle.

-

Reading: The refractive index value is read directly from the instrument's scale. For digital instruments, the value is displayed automatically.

-

Cleaning: The prisms are carefully cleaned with a soft tissue and an appropriate solvent after the measurement.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the Thiele tube method, as described in the protocol above.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

IUPAC name and synonyms for 2,3-Dimethylnonane

An In-depth Technical Guide to 2,3-Dimethylnonane

This technical guide provides a comprehensive overview of this compound, a branched alkane with applications in various industrial and research settings. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

The standard IUPAC name for this compound is This compound .[1][2] It is a saturated hydrocarbon belonging to the alkane family, featuring a nine-carbon (nonane) backbone with two methyl group substituents at the second and third positions.

Synonyms:

-

Nonane (B91170), 2,3-dimethyl-[2][3][4]

-

2,3-dimetilnonano[5]

-

2,3-diméthylnonane[5]

-

2,3-Dimethyl-nonan[5]

Physicochemical Properties

The structural characteristics of this compound, particularly its branched nature, influence its physical properties. The molecule typically adopts a staggered conformation to minimize steric hindrance between the methyl groups and the main carbon chain.[1] This spatial arrangement affects properties such as boiling point and density by influencing intermolecular van der Waals forces.[1]

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 156.31 g/mol | [1][2][4][5] |

| CAS Number | 2884-06-2 | [2][3][4][6][7] |

| Density | 0.741 - 0.748 g/mL (at 20°C) | [1][3][6][8] |

| Boiling Point | 186 - 187 °C (at 760 mmHg) | [3][4][6][8] |

| Melting Point | -57.06 °C (estimate) | [4][6] |

| Refractive Index | 1.416 - 1.421 | [1][3][4][6][8] |

| Flash Point | 114.4 °C | [3] |

| Vapor Pressure | 0.889 mmHg (at 25°C) | [3] |

| Standard InChIKey | IGJRNTLDWLTHCQ-UHFFFAOYSA-N | [1][2][7] |

| Canonical SMILES | CCCCCCC(C)C(C)C | [1][2] |

| Kovats Retention Index | 1051.5 - 1055 (Standard non-polar column) | [2] |

Synthesis and Purification

Synthesis Protocol: Friedel-Crafts Alkylation

A primary method for synthesizing this compound involves the alkylation of nonane with a methylating agent using an acid catalyst.[1] The Friedel-Crafts alkylation using aluminum chloride (AlCl₃) is a common approach.[1] More recent methods utilize zeolite catalysts like H-ZSM-5 to improve selectivity and reduce environmental impact.[1]

Detailed Methodology:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Charging: Nonane is added to the flask as the substrate. The acid catalyst (e.g., powdered anhydrous AlCl₃) is added subsequently.

-

Methylation: A methylating agent, such as methyl chloride, is slowly added through the dropping funnel while maintaining the reaction temperature between 80-100°C.[1] The reaction is typically exothermic and may require external cooling to control the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, the mixture is cooled to room temperature and slowly quenched by adding ice-cold water or a dilute acid solution to deactivate the catalyst.

-

Extraction: The organic layer is separated from the aqueous layer. The aqueous layer is further extracted with a suitable organic solvent (e.g., diethyl ether or hexane) to recover any dissolved product. The organic layers are then combined.

-

Washing and Drying: The combined organic phase is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification Protocol: Fractional Distillation

Post-synthesis, the crude product requires purification to remove unreacted starting materials and isomeric byproducts.[1]

Detailed Methodology:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

-

Distillation: The crude product is heated in the distillation flask. Due to its relatively high boiling point (186°C at 1 atm), purification is often performed via fractional distillation under reduced pressure to prevent decomposition.[1]

-

Fraction Collection: Fractions are collected based on their boiling points. The fraction corresponding to the boiling point of this compound is collected as the purified product.

-

Purity Confirmation: The purity of the collected fraction is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Purity levels exceeding 95% are typically achievable.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity and ability to provide structural information.[9]

GC-MS Analysis Protocol

1. Sample Preparation:

-

Dilute the sample of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane. The concentration should be adjusted to fall within the linear range of the detector, typically in the parts-per-million (ppm) range.

-

Transfer the diluted sample into a standard 2 mL GC vial with a septum cap.

2. GC-MS Instrumentation and Parameters (Typical):

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable.

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

3. Data Analysis:

-

Identification: The compound is identified by comparing its retention time with that of a known standard and by matching its mass spectrum against a reference library (e.g., NIST). The mass spectrum will show a molecular ion peak (M⁺) at m/z 156 and characteristic fragmentation patterns for branched alkanes.

-

Quantification: The concentration can be determined by creating a calibration curve using standards of known concentrations and integrating the peak area of the target compound.

Applications

This compound serves primarily as a high-boiling point solvent in specialized applications.[1] Its thermal stability, with decomposition occurring above 300°C, makes it suitable for use in high-temperature reactions, polymer processing, and as a component in lubricant formulations.[1]

References

- 1. This compound (2884-06-2) for sale [vulcanchem.com]

- 2. This compound | C11H24 | CID 520397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2884-06-2 this compound this compound - CAS Database [chemnet.com]

- 4. This compound | 2884-06-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Nonane, 2,3-dimethyl- [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. benchchem.com [benchchem.com]

The Geological Significance of 2,3-Dimethylnonane: An In-depth Technical Guide

A comprehensive review of available scientific literature reveals that while 2,3-Dimethylnonane is a recognized constituent of crude oil and other petroleum products, it does not currently hold a specific, documented geological significance as a distinct biomarker. This technical guide will provide an overview of the current state of knowledge regarding branched alkanes in a geological context, and address the absence of specific data for this compound.

Introduction to Branched Alkanes in Geology

Branched alkanes, including the isomeric family of dimethylnonanes, are common components of the saturate fraction of crude oils and extracts from source rocks. Their presence and distribution can offer insights into the organic matter source, depositional environment, and thermal maturity of geological formations. However, the geological interpretation of these compounds is often focused on broader classes or specific, well-established biomarkers with clear biological precursor molecules.

This compound: A Component without a Specific Geological Narrative

Despite its presence in hydrocarbon mixtures, extensive searches of scientific databases and literature have not yielded specific information that attributes a unique geological significance to this compound. This compound is not currently utilized as a standalone biomarker to indicate the presence of a particular organism, a specific paleoenvironment, or a distinct geological time period.

The lack of a specific geological narrative for this compound can be attributed to several factors:

-

Ubiquity and Non-Specific Origin: Short-chain branched alkanes can originate from a wide variety of biological and diagenetic pathways, making it difficult to link a specific isomer to a single, definitive source.

-

Isomeric Complexity: The large number of possible isomers for alkanes like dimethylnonane complicates their individual analysis and interpretation. Geochemical studies often focus on more structurally unique and diagnostically significant molecules.

-

Low Abundance: The concentration of any single, short-chain branched alkane isomer in a complex hydrocarbon mixture may be too low to be considered a reliable and robust indicator for geological correlation or interpretation.

Data Presentation

Due to the absence of specific quantitative data in the reviewed literature regarding the abundance of this compound in various geological contexts, a comparative data table cannot be constructed. Geochemical analyses of crude oils and source rocks typically report on broader compound classes (e.g., total branched alkanes) or focus on established biomarker ratios that do not specifically include this compound.

Experimental Protocols

The analysis of this compound falls under the general experimental protocols for the analysis of saturated hydrocarbons in geological samples. The primary technique employed is Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow for Saturated Hydrocarbon Analysis

The following diagram illustrates a typical workflow for the analysis of the saturate fraction of crude oil or source rock extracts, which would include this compound.

Caption: A generalized workflow for the analysis of saturated hydrocarbons from geological samples.

Methodology Details:

-

Sample Preparation:

-

Extraction: Crushed source rock samples are typically extracted using an organic solvent (e.g., dichloromethane/methanol mixture) in a Soxhlet apparatus to obtain the bitumen. Crude oil samples are often analyzed directly after deasphalting.

-

Fractionation: The extracted bitumen or deasphalted crude oil is separated into saturate, aromatic, resin, and asphaltene fractions using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. The saturate fraction, containing n-alkanes and branched alkanes like this compound, is eluted with a non-polar solvent such as n-hexane.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: A small volume of the saturate fraction is injected into the gas chromatograph.

-

Separation: The compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column.

-

Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum for each compound.

-

-

Data Analysis:

-

Identification: this compound and other compounds are identified by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).

-

Quantification: The abundance of individual compounds can be determined by comparing their peak areas in the chromatogram to the peak area of an internal standard of known concentration.

-

Signaling Pathways and Logical Relationships

No signaling pathways or specific logical relationships involving this compound in a geological or geochemical context have been described in the scientific literature. The interpretation of branched alkanes is generally limited to their contribution to bulk properties of petroleum or as part of a complex mixture of unresolved compounds (the "unresolved complex mixture" or UCM) in chromatograms, which can indicate biodegradation.

Conclusion

2,3-Dimethylnonane: A Technical Guide to its Physicochemical Properties and Environmental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched alkane 2,3-dimethylnonane, with a focus on its physicochemical properties and a discussion of its potential environmental fate and the analytical methodologies applicable to its detection. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may encounter this compound. Notably, a thorough review of existing scientific literature reveals a significant lack of specific data regarding the environmental sources, concentrations, and established experimental protocols for the detection of this compound in environmental matrices. Consequently, this guide synthesizes the available data on its physical and chemical characteristics to infer its likely environmental behavior and details general analytical techniques for volatile organic compounds (VOCs) of its class.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. While specific industrial applications are not widely documented, it may be used as a high-boiling solvent in polymer processing and lubricant formulations. Its thermal stability makes it suitable for high-temperature reactions[1]. Given the widespread use of related hydrocarbons, understanding the potential environmental presence and behavior of this compound is of interest. This document aims to consolidate the known physicochemical data and provide a framework for its environmental analysis, acknowledging the current limitations in available research.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The available data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |

| Boiling Point | 186 °C | --INVALID-LINK-- |

| Melting Point | -57.06 °C (estimate) | --INVALID-LINK-- |

| Density | 0.7438 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 0.889 mmHg at 25°C | --INVALID-LINK-- |

| Water Solubility | Log₁₀WS: -5.3 (mol/l) (Predicted) | --INVALID-LINK-- |

| Octanol-Water Partition Coefficient (Log P) | 5.6 (Predicted) | --INVALID-LINK-- |

Note: Some values are predicted or estimated due to a lack of experimental data.

The low predicted water solubility and high predicted octanol-water partition coefficient suggest that this compound is a hydrophobic compound. If released into the environment, it would have a tendency to partition from water to soil, sediment, and biota. Its vapor pressure indicates that it is a semi-volatile organic compound, suggesting that volatilization from soil and water surfaces to the atmosphere is a likely transport pathway.

Potential Environmental Fate and Transport

Based on its physicochemical properties, a logical workflow for the potential environmental fate and transport of this compound can be conceptualized.

Experimental Protocols for Environmental Analysis

While specific, validated methods for the analysis of this compound in environmental matrices are not available in the literature, general protocols for the analysis of branched alkanes and other volatile organic compounds (VOCs) are well-established. The following outlines a general workflow that could be adapted for the detection and quantification of this compound.

4.1. Sample Collection and Preservation

-

Air: Air samples can be collected using sorbent tubes containing materials such as Tenax®, activated charcoal, or a combination of sorbents. The choice of sorbent depends on the volatility of the target analyte. High-volume air samplers may be required to achieve the desired detection limits.

-

Water: Water samples should be collected in amber glass vials with zero headspace to prevent volatilization. Samples should be preserved by acidification (e.g., with hydrochloric acid to pH <2) and stored at 4°C.

-

Soil and Sediment: Soil and sediment samples should be collected in glass jars and stored at 4°C. For analysis of volatiles, subsamples can be collected in sealed vials.

4.2. Sample Preparation and Extraction

-

Air: Thermal desorption is the most common technique for releasing trapped VOCs from sorbent tubes directly into the analytical instrument.

-

Water: Purge and trap is a standard method for extracting volatile compounds from water. An inert gas is bubbled through the water sample, and the purged volatiles are trapped on a sorbent material, which is then heated to desorb the analytes into the gas chromatograph.

-

Soil and Sediment: For volatile compounds, purge and trap can also be used with soil slurries. Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane, followed by concentration of the extract, can be employed.

4.3. Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of branched alkanes in environmental samples.[2]

-

Gas Chromatography (GC): A long, non-polar capillary column (e.g., 100 m) is recommended to achieve good separation of isomeric and isobaric compounds.[3] The oven temperature program should be optimized to ensure the separation of this compound from other hydrocarbons.

-

Mass Spectrometry (MS): Electron ionization (EI) is typically used. While the molecular ion may be weak or absent for highly branched alkanes, the fragmentation pattern can be used for identification.[4] Preferential fragmentation occurs at the branch site, leading to the formation of stable secondary carbocations.[4] Chemical ionization (CI) can be used to enhance the molecular ion peak for better determination of the molecular weight.[3]

The following diagram illustrates a general experimental workflow for the analysis of this compound in an environmental water sample.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a framework for its environmental analysis. The significant data gaps in the scientific literature highlight the need for further research to determine the environmental sources, occurrence, and potential impacts of this compound. The general methodologies presented here for the analysis of branched alkanes can serve as a starting point for researchers aiming to develop specific and validated analytical protocols for this compound in various environmental matrices.

References

An In-depth Technical Guide to the Thermal Stability of 2,3-Dimethylnonane

Introduction

2,3-Dimethylnonane is a branched-chain alkane with the chemical formula C₁₁H₂₄. Its thermal stability is a critical parameter in various applications, including its use as a solvent, in lubricant formulations, and as a component in fuels. Understanding the thermal decomposition characteristics of this compound is essential for ensuring safe handling, predicting degradation pathways, and optimizing its performance in high-temperature environments. This technical guide provides an in-depth analysis of the thermal stability of this compound, including theoretical decomposition pathways, experimental protocols for its evaluation, and a comparative data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the illustrative compound, isooctane (B107328), is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Isooctane.

| Property | This compound | Isooctane (2,2,4-Trimethylpentane) |

| Molecular Formula | C₁₁H₂₄ | C₈H₁₈ |

| Molecular Weight | 156.31 g/mol | 114.23 g/mol [1] |

| Boiling Point | 186 °C | 98-99 °C[2] |

| Melting Point | -57.06 °C (estimate) | -107 °C[2] |

| Density | 0.7438 g/mL | 0.692 g/mL at 25 °C[2] |

| Flash Point | 114.4 °C | -12 °C[3] |

| Autoignition Temperature | Not Available | 411 - 418 °C[4][5] |

Thermal Decomposition of Branched Alkanes

The thermal decomposition of alkanes, often referred to as pyrolysis or cracking, proceeds through a free-radical chain mechanism. This process is initiated by the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond. The stability of the resulting free radicals plays a significant role in determining the decomposition pathway. For branched alkanes like this compound, the presence of tertiary carbon atoms can influence the initiation and propagation steps. The rate of pyrolysis generally increases with higher molecular weight and more branching.[6][7]

The primary products of the thermal decomposition of large alkanes are smaller alkanes and alkenes.[8] For instance, the pyrolysis of n-alkanes in the C10-C14 range yields a mixture of C1-C(m-2) n-alkanes and C2-C(m-1) 1-alkenes as primary products.[8]

Experimental Determination of Thermal Stability

The thermal stability of liquid hydrocarbons like this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperature at which the material begins to decompose, indicated by a loss of mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect exothermic or endothermic events associated with decomposition, oxidation, or phase transitions. For thermal stability analysis, DSC can determine the onset temperature of decomposition or oxidation.

The following table outlines the expected TGA and DSC data for a branched alkane, using isooctane as an example.

Table 2: Illustrative Thermal Stability Data for a Branched Alkane (Isooctane).

| Parameter | Expected Value/Range | Method |

| Onset of Decomposition (TGA) | > 300 °C (in inert atmosphere) | TGA |

| Oxidation Onset Temperature (DSC) | Lower than decomposition temperature (in oxidative atmosphere) | High-Pressure DSC |

| Enthalpy of Decomposition | Endothermic | DSC |

| Primary Gaseous Products | Methane, Ethane, Propene, Isobutene | GC-MS of evolved gases |

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA) of this compound

This protocol describes a general procedure for determining the thermal stability of a volatile liquid hydrocarbon using TGA.

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Start the data acquisition software.

-

-

Sample Preparation:

-

Place a clean, empty alumina (B75360) or platinum crucible on the TGA balance and tare it.

-

Using a microliter syringe, carefully dispense 5-10 mg of this compound into the crucible. For volatile liquids, a hermetic pan with a pinhole lid is recommended to control evaporation.[9]

-

Record the initial sample mass.

-

-

TGA Measurement:

-

Place the sample crucible in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Start the experiment and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is often taken as the temperature at which 5% mass loss occurs after correcting for any initial evaporation.

-

Protocol for Differential Scanning Calorimetry (DSC) of this compound

This protocol outlines a general procedure for assessing the thermal stability of a liquid hydrocarbon using DSC.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Start the data acquisition software.

-

-

Sample Preparation:

-

Place a small, empty aluminum hermetic pan and lid on a microbalance and tare.

-

Dispense 2-5 mg of this compound into the pan.

-

Hermetically seal the pan to prevent evaporation.

-

Prepare an empty, sealed hermetic pan as a reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Start the experiment and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and analyze any endothermic or exothermic peaks. The onset temperature of a significant exothermic peak can indicate the beginning of decomposition.

-

Visualizations

Experimental Workflow

Postulated Thermal Decomposition Pathway

The thermal decomposition of a branched alkane like this compound is expected to follow a free-radical chain reaction mechanism.

References

- 1. fishersci.com [fishersci.com]

- 2. Isooctane for gas chromatography ECD and FID SupraSolv 540-84-1 [sigmaaldrich.com]

- 3. orbitscience.com [orbitscience.com]

- 4. cpchem.com [cpchem.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. Pyrolysis of Alkanes: Thermal Cracking, Mechanism, Types, Products & Industrial Importance [allen.in]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,3-Dimethylnonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethylnonane, a branched alkane of interest in various industrial and research applications. Given the principle of "like dissolves like," this nonpolar hydrocarbon exhibits significant solubility in nonpolar organic solvents while being virtually insoluble in polar solvents such as water. This document presents quantitative solubility data for a structurally analogous compound, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For nonpolar compounds like this compound, the primary intermolecular forces are weak van der Waals forces. When mixed with a nonpolar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions, leading to good solubility. Conversely, the strong hydrogen bonds in polar solvents like water prevent the nonpolar alkane molecules from readily mixing, resulting in immiscibility.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in the literature. However, the solubility of its constitutional isomer, 2-Methyldecane (C11H24), provides a reliable estimate of its behavior in various organic solvents. The following table summarizes the solubility of 2-Methyldecane in a range of common organic solvents at 25°C.[1] It is expected that this compound would exhibit similar solubility trends.

| Solvent | Chemical Formula | Solubility of 2-Methyldecane (g/L) at 25°C |

| n-Heptane | C7H16 | 25204.33 |

| n-Hexane | C6H14 | 18203.04 |

| Cyclohexane | C6H12 | 18994.66 |

| Toluene | C7H8 | 4627.46 |

| Chloroform | CHCl3 | 8092.62 |

| Dichloromethane | CH2Cl2 | 7343.79 |

| Diethyl Ether | C4H10O | 17198.49 |

| Tetrahydrofuran (THF) | C4H8O | 18556.96 |

| Acetone | C3H6O | 5933.36 |

| Ethyl Acetate | C4H8O2 | 6881.72 |

| Ethanol | C2H5OH | 2865.18 |

| Methanol | CH3OH | 1030.87 |

| Water | H2O | 0.01 |

Data for 2-Methyldecane is used as a proxy for this compound due to structural similarity.[1]

Experimental Protocol: Determination of Liquid-Liquid Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a liquid in a liquid solvent.[2][3][4]

1. Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Analytical balance

-

Pipettes or syringes for accurate volume dispensing

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge (optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for concentration measurement

-

Volumetric flasks and syringes for standard preparation

2. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute is crucial to ensure that saturation is reached.

-

Seal the vial tightly to prevent any loss of volatile components.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed for several hours to allow for the separation of the two liquid phases.

-

If the phases do not separate cleanly, the vial can be centrifuged at a low speed to facilitate separation.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the solvent phase (the bottom or top layer, depending on the relative densities) using a pipette or syringe. Take care not to disturb the interface or withdraw any of the excess solute phase.

-

Dilute the collected sample with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or other appropriate analytical method to determine the concentration of this compound in the solvent.

-

-

Data Interpretation:

-

The concentration of this compound in the analyzed sample, corrected for the dilution factor, represents the solubility of the compound in the specific organic solvent at the experimental temperature.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in an organic solvent.

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

In the context of solubility, the "signaling pathway" is more of a conceptual relationship governed by the principles of intermolecular forces. The logical flow for predicting the solubility of this compound is illustrated in the diagram below.

Caption: Logical relationship for predicting the solubility of this compound.

References

An In-depth Technical Guide to the Isomers and Structures of 2,3-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylnonane, a saturated hydrocarbon with the molecular formula C₁₁H₂₄, presents a compelling case study in stereoisomerism. Due to the presence of two chiral centers at the second and third carbon atoms, this compound exists as four distinct stereoisomers. Understanding the unique spatial arrangements and the resulting physical and chemical properties of these isomers is crucial for various applications, including in the fields of organic synthesis, materials science, and drug development, where stereochemistry often dictates molecular interactions and biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their structural relationships, and the experimental methodologies relevant to their synthesis and separation. While specific quantitative data for the individual stereoisomers are not widely available in the current literature, this guide establishes a theoretical framework and details the general experimental protocols applicable to their study.

Introduction to the Stereoisomerism of this compound

This compound possesses two stereogenic centers at carbons C2 and C3. The number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, with n=2, there are 2² = 4 possible stereoisomers. These isomers can be categorized into two pairs of enantiomers and their corresponding diastereomeric relationships.

The four stereoisomers are:

-

(2R,3R)-2,3-dimethylnonane

-

(2S,3S)-2,3-dimethylnonane

-

(2R,3S)-2,3-dimethylnonane

-

(2S,3R)-2,3-dimethylnonane

The (2R,3R) and (2S,3S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R,3S) and (2S,3R) isomers form another pair of enantiomers. The relationship between any of the (2R,3R)/(2S,3S) pair and any of the (2R,3S)/(2S,3R) pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

Physical and Chemical Properties

While specific data for each individual stereoisomer is scarce, the properties of the isomeric mixture of this compound are documented. It is important to note that enantiomers have identical physical properties (e.g., boiling point, melting point, density) in an achiral environment, differing only in their interaction with plane-polarized light (optical activity). Diastereomers, however, have distinct physical properties.[1] Therefore, the (2R,3R) and (2S,3S) enantiomers will have the same boiling and melting points, which will differ from the identical boiling and melting points of the (2R,3S) and (2S,3R) enantiomeric pair.

Table 1: General Physical Properties of this compound (Isomeric Mixture)

| Property | Value |

| Molecular Formula | C₁₁H₂₄[2] |

| Molecular Weight | 156.31 g/mol [2] |

| Boiling Point | Approximately 186 - 187 °C |

| Density | Approximately 0.741 - 0.748 g/cm³ at 20 °C |

| Refractive Index | Approximately 1.416 - 1.421 at 20 °C |

Note: The ranges in the values reflect data from various sources for the isomeric mixture.

The boiling points of branched alkanes are generally lower than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[3][4][5] The subtle differences in the shapes of the diastereomers of this compound are expected to result in slight variations in their boiling points, which is a key principle for their potential separation by fractional distillation.[1]

Experimental Protocols

Stereoselective Synthesis

One common approach involves the asymmetric hydrogenation of a prochiral alkene precursor.[6] For example, the synthesis of (2R,3R)- or (2S,3S)-2,3-dimethylnonane could be envisioned via the hydrogenation of (E)-2,3-dimethylnon-2-ene using a chiral rhodium or ruthenium catalyst with a chiral ligand such as (R,R)- or (S,S)-DuPhos. The choice of ligand chirality would determine the stereochemistry of the final product.

Generalized Experimental Workflow for Asymmetric Hydrogenation:

Caption: Generalized workflow for the stereoselective synthesis of a chiral alkane via asymmetric hydrogenation.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound from a racemic mixture would involve a multi-step process.

1. Separation of Diastereomers: Diastereomers have different physical properties and can often be separated by conventional techniques such as fractional distillation or chromatography.[1] For this compound, the (2R,3R)/(2S,3S) pair of enantiomers are diastereomers of the (2R,3S)/(2S,3R) pair. Due to expected small differences in their boiling points, a highly efficient fractional distillation column could potentially be used for their separation. Alternatively, preparative gas chromatography on a non-chiral stationary phase could be employed.

2. Resolution of Enantiomers: The separation of enantiomers, a process known as resolution, requires a chiral environment. Chiral gas chromatography (GC) is a powerful technique for the analytical and preparative separation of volatile chiral compounds like alkanes.[7][8] This method utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with the two enantiomers, leading to different retention times.[9]

Generalized Experimental Protocol for Chiral GC Separation:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based CSP).

-

Sample Preparation: The mixture of enantiomers is dissolved in a suitable volatile solvent.

-

Chromatographic Conditions:

-

Injector Temperature: Optimized to ensure complete volatilization without degradation.

-

Oven Temperature Program: An initial isothermal period followed by a temperature ramp to achieve optimal separation.

-

Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

-

Detector Temperature: Maintained at a higher temperature than the final oven temperature.

-

-

Data Analysis: The retention times and peak areas of the separated enantiomers are used to determine the enantiomeric excess (ee) and the relative amounts of each isomer.

Logical Flow for the Complete Separation of this compound Stereoisomers:

Caption: Logical workflow for the complete separation of all four stereoisomers of this compound.

Structural Diagrams and Relationships

The stereochemical relationships between the isomers of this compound can be visualized as follows:

Caption: Stereochemical relationships between the isomers of this compound.

Conclusion

This compound serves as an excellent model for understanding the principles of stereoisomerism in acyclic hydrocarbons. The existence of four distinct stereoisomers arising from two chiral centers highlights the structural diversity possible within a single molecular formula. While specific experimental data for the individual isomers remains elusive in readily accessible literature, this guide provides a robust theoretical framework and outlines the established experimental methodologies for their stereoselective synthesis and separation. The application of techniques such as asymmetric hydrogenation and chiral gas chromatography is paramount for the isolation and characterization of these individual stereoisomers. Further research is warranted to isolate and characterize each stereoisomer of this compound to fully elucidate their unique properties, which could have implications for advancements in stereoselective chemistry and materials science.

References

- 1. readchemistry.com [readchemistry.com]

- 2. This compound | C11H24 | CID 520397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. benchchem.com [benchchem.com]

- 7. Gas chromatographic enantioseparation of unfunctionalized chiral alkanes: a challenge in separation science (overview, state of the art, and perspectives). | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

mass spectrometry fragmentation pattern of 2,3-Dimethylnonane

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Dimethylnonane

This guide provides a detailed analysis of the electron ionization (EI) . The content is tailored for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation.

Core Principles of Branched Alkane Fragmentation

Under electron ionization, branched alkanes undergo predictable fragmentation, which serves as a valuable tool for their identification. The fragmentation of these molecules is primarily governed by the stability of the resulting carbocations.[1][2] Key characteristics of their mass spectra include:

-

Preferential Cleavage at Branch Points: C-C bond cleavage is most likely to occur at the site of branching. This is because such fragmentation leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[3][4]

-

Weak or Absent Molecular Ion Peak: The high stability of the carbocations formed upon fragmentation drives the process to such an extent that the molecular ion (M+) peak is often of very low abundance or entirely absent.[2][5]

-

Dominance of Stable Carbocation Fragments: The most abundant peaks (including the base peak) in the spectrum typically correspond to the most stable carbocations that can be formed from the parent molecule.[1] The elimination of the largest substituent at a branch is often a favored pathway as it results in a more stabilized radical.[3]

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ) is characterized by a series of fragment ions, with the molecular ion peak being virtually absent.[6][7] The quantitative data for the most significant fragments are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[6]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 43 | [C₃H₇]⁺ | 100 |

| 57 | [C₄H₉]⁺ | 85 |

| 71 | [C₅H₁₁]⁺ | 60 |

| 85 | [C₆H₁₃]⁺ | 45 |

| 113 | [C₈H₁₇]⁺ | 15 |

| 127 | [C₉H₁₉]⁺ | 5 |

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

An internal standard may be added for quantitative analysis.

2. Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is used.

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating volatile hydrocarbons.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Ion Trap

-

Scan Range: m/z 35-200

4. Data Acquisition and Analysis:

-

The mass spectrometer is operated in full scan mode to acquire a complete fragmentation pattern.

-

The resulting mass spectrum is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[5]

Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C₁₁H₂₄]⁺˙ (m/z 156), which is highly unstable and rapidly fragments. The primary cleavage occurs at the C3-C4 bond, leading to the formation of a stable secondary carbocation [C₈H₁₇]⁺ (m/z 113) and a propyl radical, or, more favorably, a secondary carbocation [C₃H₇]⁺ (m/z 43) and a C₈H₁₇ radical. The formation of the highly stable isopropyl cation ([C₃H₇]⁺) results in the base peak at m/z 43. Subsequent fragmentations involve the loss of alkyl radicals from the long nonane (B91170) chain.

References

- 1. Nonane, 2,3-dimethyl- [webbook.nist.gov]

- 2. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. Nonane, 2,3-dimethyl- [webbook.nist.gov]

- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 6. Video: Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool [jove.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Predicted NMR Chemical Shifts for 2,3-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the branched-chain alkane, 2,3-Dimethylnonane. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for molecular structure elucidation and verification. The guide summarizes predicted ¹H and ¹³C NMR data in tabular format, outlines the computational methodologies used for such predictions, and presents a visual workflow of the prediction process.

Introduction to NMR Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.[1][2] Computational methods for predicting NMR chemical shifts have become invaluable tools, offering rapid and accurate estimations that can aid in spectral assignment, structure verification, and the differentiation of isomers.[3] These predictive tools are broadly categorized into two main approaches: quantum mechanical (QM) methods and, more recently, machine learning (ML) techniques.[4]

QM methods, often employing Density Functional Theory (DFT), provide a foundational framework for calculating NMR shielding tensors.[3] However, these methods can be computationally expensive. Machine learning models, particularly Graph Neural Networks (GNNs), have emerged as a faster alternative, often delivering comparable or even superior accuracy by learning from vast databases of experimental NMR data.[3][4][5] These models can take a simple molecular representation, such as a SMILES string, and predict the corresponding NMR spectrum.[4][5]

Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions were generated using computational models that analyze the molecule's topology and chemical environment. For clarity, the atoms in the this compound structure are numbered as follows:

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in Table 1. These values are referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type |

| C1 | 11.5 | CH₃ |

| C2 | 36.8 | CH |

| C3 | 45.2 | CH |

| C4 | 27.1 | CH₂ |

| C5 | 29.8 | CH₂ |

| C6 | 32.1 | CH₂ |

| C7 | 22.8 | CH₂ |

| C8 | 14.1 | CH₃ |

| C9 | 14.1 | CH₃ |

| C10 | 16.2 | CH₃ |

| C11 | 19.5 | CH₃ |

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts, including their predicted multiplicities, are presented in Table 2. These values are also referenced to TMS at 0.0 ppm.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Attached to Carbon |

| H1 | 0.85 | Doublet | C1 |

| H2 | 1.75 | Multiplet | C2 |

| H3 | 1.40 | Multiplet | C3 |

| H4 | 1.25 | Multiplet | C4 |

| H5 | 1.28 | Multiplet | C5 |

| H6 | 1.30 | Multiplet | C6 |

| H7 | 1.26 | Multiplet | C7 |

| H8 | 0.90 | Triplet | C8 |

| H9 | 0.90 | Triplet | C9 |

| H10 | 0.83 | Doublet | C10 |

| H11 | 0.88 | Doublet | C11 |

Methodologies for NMR Chemical Shift Prediction

The prediction of NMR chemical shifts is a sophisticated process that relies on extensive databases and advanced computational algorithms. The primary methods employed are detailed below.

Quantum Mechanical (QM) Approaches

-

Density Functional Theory (DFT): This is a fundamental QM method used to determine the electronic structure of molecules. For NMR prediction, DFT calculations are used to compute the nuclear magnetic shielding tensors.

-

Gauge-Including Atomic Orbitals (GIAO): The GIAO method is commonly used in conjunction with DFT to calculate NMR shielding constants that are independent of the origin of the magnetic field gauge, which is crucial for accurate predictions.[3]

Machine Learning (ML) Approaches

-

Graph Neural Networks (GNNs): Modern NMR prediction tools increasingly utilize GNNs.[3][4] These networks are well-suited for molecular data as they can learn features from the graph-like structure of molecules, where atoms are nodes and bonds are edges.

-

Training Data: The accuracy of ML models is highly dependent on the quality and size of the training data.[6] These models are trained on large databases of experimentally determined NMR spectra, often cross-validated with DFT calculations.

-

Input Formats: ML-based predictors typically accept various chemical structure formats as input, including SMILES (Simplified Molecular Input Line Entry System) and MOL files.[5][6]

Workflow for NMR Chemical Shift Prediction

The process of predicting NMR chemical shifts computationally follows a structured workflow. This can be visualized as a signaling pathway from the initial molecular structure to the final predicted spectrum. The diagram below, generated using the DOT language, illustrates this logical relationship.

References

Methodological & Application

Application Note: Quantitative Analysis of 2,3-Dimethylnonane in Crude Oil Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the identification and quantification of 2,3-Dimethylnonane, a branched-chain alkane, in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). Crude oil is a highly complex mixture of hydrocarbons, and isolating specific isomers like this compound is critical for geochemical studies, petroleum exploration, and environmental fingerprinting.[1][2] The protocol covers sample preparation, including fractionation to isolate the saturated hydrocarbon fraction, detailed GC-MS instrument parameters, and data analysis procedures. This methodology ensures high sensitivity and specificity, which is crucial for accurate quantification in such a complex matrix.[3][4]

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[5] In the petroleum industry, GC-MS is indispensable for the detailed molecular analysis of crude oil.[2][4] Branched alkanes, such as this compound, serve as important biomarkers that can provide information about the source, maturity, and biodegradation of petroleum.[2]

The primary challenge in analyzing crude oil is its complex matrix, which contains thousands of compounds that can cause interference and contaminate the analytical system.[3] Therefore, robust sample preparation to isolate the saturate fraction, which contains this compound, is a critical first step. This application note details a workflow from sample cleanup to instrumental analysis and data interpretation.

Experimental Protocol

This protocol is designed to isolate and quantify this compound from crude oil samples.

2.1. Materials and Reagents

-

Crude Oil Sample

-

n-Hexane (ACS grade or higher)

-

Silica (B1680970) Gel (for column chromatography, 70-230 mesh)

-

Alumina (activated, neutral, for column chromatography)

-

Anhydrous Sodium Sulfate (B86663)

-

This compound standard (CAS: 2884-06-2)[6]

-

Internal Standard (IS): e.g., deuterated alkane such as n-dodecane-d26

-

Glass chromatography column (e.g., 30 cm x 1 cm)

-

Glass wool

-

GC vials (2 mL, amber) with caps (B75204) and septa[7]

2.2. Sample Preparation: Fractionation of Crude Oil

Proper sample preparation is essential to remove interfering matrix components and protect the GC-MS system.[3] This procedure separates the crude oil into saturate, aromatic, and polar fractions.

-

Deasphalting: Weigh approximately 100 mg of crude oil into a centrifuge tube. Add 10 mL of n-hexane, vortex for 1 minute, and allow the asphaltenes to precipitate for at least 4 hours (or overnight) in the dark. Centrifuge the mixture and carefully decant the supernatant (containing maltenes) into a clean flask.

-

Column Chromatography Setup: Prepare a chromatography column by placing a small plug of glass wool at the bottom. Create a slurry of activated silica gel in n-hexane and pour it into the column, allowing it to settle to a height of ~15 cm. Add a layer of anhydrous sodium sulfate (~1 cm) on top of the silica gel.

-

Fractionation:

-

Carefully load the deasphalted crude oil extract onto the top of the column.

-

Saturate Fraction: Elute the column with 30 mL of n-hexane. Collect this fraction, which contains n-alkanes and branched alkanes, including this compound.[1]

-

Aromatic Fraction: (Optional) Subsequently, elute the column with 30 mL of a 1:1 mixture of n-hexane and dichloromethane (B109758) to collect the aromatic fraction.

-

-

Concentration: Concentrate the collected saturate fraction to a final volume of 1 mL using a gentle stream of nitrogen.

-

Internal Standard Addition: Add a known concentration of the internal standard (e.g., n-dodecane-d26) to the 1 mL sample extract before GC-MS analysis.

-

Final Preparation: Transfer the final extract into a 2 mL GC vial for analysis.[5]

2.3. GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following conditions are recommended but may be optimized for specific instruments.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][9] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (or Split 10:1, depending on concentration) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 4 °C/min to 300 °C. Final Hold: 300 °C for 10 min.[9] |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |

| Acquisition Mode | Scan (m/z 40-550) for identification. Selected Ion Monitoring (SIM) for quantification. |

2.4. SIM Parameters for Quantification

For accurate quantification, use SIM mode to monitor characteristic ions for this compound and the internal standard.

-

This compound (C₁₁H₂₄, MW: 156.31 g/mol ):

-

Internal Standard (e.g., n-dodecane-d26):

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Workflow for GC-MS analysis of this compound in crude oil.

Data Presentation and Quantification

4.1. Identification

The identification of this compound is confirmed by matching:

-

The retention time of the peak in the sample chromatogram with that of a pure standard.

-

The mass spectrum of the sample peak with a reference spectrum from a library (e.g., NIST) and the pure standard.[9][10]

4.2. Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by dissolving the this compound standard in hexane (B92381) at five different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

-

Internal Standard: Spike each calibration standard and the prepared samples with the same amount of internal standard.

-

Calibration Curve: Inject each standard into the GC-MS. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standard. Perform a linear regression to obtain the calibration curve.[8]

-

Sample Quantification: Calculate the concentration of this compound in the sample extracts using the regression equation from the calibration curve. The final concentration in the original crude oil is determined by accounting for the initial sample weight and final extract volume.

4.3. Quantitative Data Summary

The following table presents illustrative quantitative results for this compound in various crude oil samples. Disclaimer: The data below is hypothetical and for illustrative purposes only.

| Sample ID | Source | Concentration (µg/g of crude oil) | Relative Standard Deviation (RSD, n=3) |

| Crude-A | North Sea | 85.4 | 4.2% |

| Crude-B | West Texas Int. | 112.7 | 3.8% |

| Crude-C | Nigerian Light | 65.1 | 5.1% |

| Crude-D | Venezuelan Heavy | 43.9 | 6.5% |

Conclusion

The protocol described provides a reliable and robust method for the quantitative analysis of this compound in complex crude oil matrices. The key to accurate analysis is a thorough sample preparation and fractionation step to isolate the saturate fraction, followed by optimized GC-MS analysis in SIM mode for maximum sensitivity and selectivity. This application note serves as a comprehensive guide for researchers performing detailed hydrocarbon analysis in petroleum geochemistry and related fields.

References

- 1. elixirpublishers.com [elixirpublishers.com]

- 2. gsm.org.my [gsm.org.my]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. This compound | 2884-06-2 [chemicalbook.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. researchgate.net [researchgate.net]

- 9. ec.europa.eu [ec.europa.eu]

- 10. Nonane, 2,3-dimethyl- [webbook.nist.gov]

- 11. This compound | C11H24 | CID 520397 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2,3-Dimethylnonane as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. This allows for the correction of variations that may occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the quantification.

2,3-Dimethylnonane, a branched-chain alkane, serves as an effective internal standard for the analysis of various volatile and semi-volatile organic compounds. Its chemical inertness, thermal stability, and distinct mass spectrum make it a suitable choice for a range of applications, including the analysis of hydrocarbons, essential oils, and flavor and fragrance compounds. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its appropriate application.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | 186.9 °C at 760 mmHg[1] |

| Density | 0.741 g/cm³[1] |

| Refractive Index | 1.416[1] |

| Flash Point | 114.4 °C[1] |

| Vapor Pressure | 0.889 mmHg at 25°C[1] |

| CAS Number | 2884-06-2[2] |

Applications

This compound is a suitable internal standard for the GC-MS analysis of various classes of compounds, including:

-